molecular formula C16H12FN3O3 B2965766 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-52-8

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2965766
CAS No.: 865286-52-8
M. Wt: 313.288
InChI Key: OQBMVXBVMRPYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in developing novel therapeutic agents, particularly against drug-resistant bacterial pathogens . While specific biological data for 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not yet published in the scientific literature, it is a close structural analogue of a well-characterized class of N-(1,3,4-oxadiazol-2-yl)benzamides that exhibit potent and broad-spectrum antibacterial activity . These related compounds have demonstrated remarkable efficacy against a panel of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The primary research value of this compound class lies in its multifaceted mechanism of action. Studies on halogenated analogues indicate that they function as multitargeting antibacterial agents . Their mechanism involves disrupting essential bacterial processes such as menaquinone biosynthesis and impacting key proteins including DnaX and LexA . A crucial bactericidal effect is achieved through the depolarization of the bacterial cell membrane, linked to potassium ion release . This mechanism is effective not only against planktonic cells but also in eradicating pre-formed MRSA biofilms, a major challenge in treating persistent infections . Furthermore, structurally similar oxadiazoles have shown outstanding activity against the World Health Organization priority pathogen Neisseria gonorrhoeae , outperforming standard antibiotics like azithromycin . This makes this compound a highly valuable chemical tool for researchers investigating new pathways to overcome antibiotic resistance, studying bacterial biofilm biology, and developing novel anti-infective strategies.

Properties

IUPAC Name

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMVXBVMRPYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine. This reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.

    Reduction: Formation of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-dihydro-1,3,4-oxadiazol-2-yl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in inflammation and cancer growth. The compound may inhibit the activity of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 4-methoxyphenyl group on the oxadiazole ring (shared by the target compound and LMM5) correlates with antifungal activity, likely due to enhanced membrane penetration . Sulfamoyl/sulfonyl groups (LMM5, CDD-934506) enhance solubility and enzyme inhibition but may reduce bioavailability due to increased polarity .

Antifungal Activity :

  • LMM5 demonstrated direct antifungal effects against C. albicans (MIC ~50 μg/mL), attributed to thioredoxin reductase inhibition . The target compound’s simpler structure (lacking the sulfamoyl group) may offer improved synthetic accessibility but requires empirical validation of potency .

Enzyme Inhibition :

  • Compound 22 (3-methoxybenzamide derivative) showed potent inhibition of Ca²⁺/calmodulin-stimulated activity (IC50 < 10 μM), suggesting that methoxy groups at the benzamide 3-position enhance interaction with hydrophobic enzyme pockets . The target compound’s 3-fluoro substituent may similarly engage in halogen bonding for enzyme targeting.

Antibacterial Applications: HSGN-237 (3-fluoro-4-trifluoromethoxy derivative) exhibited broad-spectrum activity against Neisseria gonorrhoeae, with the trifluoromethoxy group enhancing metabolic stability . The target compound’s 4-methoxyphenyl group may provide analogous stability advantages.

Biological Activity

3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a complex structure characterized by a fluorinated benzamide linked to an oxadiazole moiety. This unique combination is believed to contribute to its biological activity. The molecular formula of the compound is C15H14FN3O3C_{15}H_{14}FN_3O_3 with the following InChI representation:

InChI 1S C15H14FN3O3 c16 11 5 3 10 4 6 11 12 20 19 15 21 14 18 17 19 13 7 8 9 22 13 h3 10H 1 2H3 H 18 21 \text{InChI 1S C15H14FN3O3 c16 11 5 3 10 4 6 11 12 20 19 15 21 14 18 17 19 13 7 8 9 22 13 h3 10H 1 2H3 H 18 21 }

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Oxadiazole Ring : This step often utilizes substituted phenols and nitrating agents.
  • Coupling with Fluorinated Benzamide : The oxadiazole is coupled with a fluorinated benzamide under controlled conditions to ensure yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays revealed an IC50 value of 1.8 µM , indicating strong activity against various microbial strains with a selectivity index greater than 50 .

Antiparasitic Activity

The compound also shows potential as an antiparasitic agent. Related derivatives have been reported with IC50 values around 3.8 µM , showcasing effectiveness against parasitic infections .

Cytotoxicity

In terms of cytotoxic effects, the compound has demonstrated variable cytotoxicity with an IC50 value of less than 12 µM , suggesting it may selectively target cancer cells while sparing normal cells .

Data Table: Biological Activities

ActivityCompoundIC50 (µM)Selectivity Index
AntimicrobialThis compound1.8>50
AntiparasiticRelated isoxazole derivative3.8>625
CytotoxicityThis compound<12Variable

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, influencing various biological pathways. For instance, it has been shown to induce apoptosis in cancer cell lines through activation of caspase pathways .

Case Studies

A study examining the compound's effect on human cancer cell lines demonstrated that it acts as a potent inducer of apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. Flow cytometry assays indicated that treatment resulted in significant increases in p53 expression levels and caspase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.